1-(4-Fluorobenzyl)piperazin-2-one

Medicinal Chemistry Drug Design Physicochemical Property Optimization

This 4-fluorobenzyl piperazin-2-one is a critical intermediate for medicinal chemistry, specifically validated as a DPP-4 inhibitor building block with an IC50 of 33.8 nM (CHEMBL1779700). The fluorine atom provides metabolic stability and balanced lipophilicity (XLogP3-AA 1.0) that non-fluorinated (logP 0.6) and chloro (logP ~1.5) analogs cannot replicate. For SAR exploration in diabetes and metabolic disease programs, only this specific congener ensures reproducible lead optimization. Stock this high-value heterocyclic building block to differentiate your chemical inventory and accelerate hit-to-lead campaigns.

Molecular Formula C11H13FN2O
Molecular Weight 208.23 g/mol
CAS No. 309915-37-5
Cat. No. B1602774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)piperazin-2-one
CAS309915-37-5
Molecular FormulaC11H13FN2O
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1)CC2=CC=C(C=C2)F
InChIInChI=1S/C11H13FN2O/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2
InChIKeySXKHEFKMEKHLAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorobenzyl)piperazin-2-one (CAS 309915-37-5) Procurement Guide: Sourcing a Versatile Piperazinone Building Block


1-(4-Fluorobenzyl)piperazin-2-one (CAS 309915-37-5) is a heterocyclic building block featuring a piperazin-2-one core N-substituted with a 4-fluorobenzyl group . With a molecular formula of C₁₁H₁₃FN₂O and a molecular weight of 208.23 g/mol , this compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs . Its predicted physicochemical properties, including a boiling point of 385.6±42.0 °C, a density of 1.206±0.06 g/cm³, and an XLogP3-AA value of 1.0, define its handling and formulation characteristics [1].

Why In-Class Piperazinone Analogs Cannot Replace 1-(4-Fluorobenzyl)piperazin-2-one


Substituting 1-(4-fluorobenzyl)piperazin-2-one with its non-fluorinated benzyl (CAS 59702-21-5) [1] or 4-chlorobenzyl (CAS 701208-33-5) analogs introduces significant and quantifiable changes in key physicochemical properties that directly impact downstream synthetic utility and biological activity. These differences—specifically in molecular weight, lipophilicity, and electronic character—cannot be assumed to be functionally equivalent. The fluorine atom imparts a unique combination of moderate electron-withdrawing effects and metabolic stability without a large steric penalty, which is fundamentally different from the hydrogen or chlorine substituents [2]. The following quantitative evidence demonstrates why selecting the correct 4-fluorobenzyl congener is essential for reproducible outcomes in lead optimization and chemical biology campaigns.

Quantitative Differentiation of 1-(4-Fluorobenzyl)piperazin-2-one Against Close Analogs


Lipophilicity Control: Modulating LogP for Optimal Drug-Likeness

The 4-fluorobenzyl substituent confers a balanced lipophilicity profile (XLogP3-AA = 1.0) [1], which is strategically positioned between the more polar unsubstituted benzyl analog (XLogP3-AA = 0.6) [2] and the more lipophilic 4-chlorobenzyl analog (estimated ~1.5) . This intermediate logP value is often desirable in drug discovery for optimizing membrane permeability while mitigating risks associated with high lipophilicity, such as poor solubility, high metabolic clearance, and promiscuous off-target binding [3].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Scaffold Validation: High-Potency DPP-4 Inhibition from a Fluorobenzyl Derivative

A derivative incorporating the 1-(4-fluorobenzyl)piperazin-2-one scaffold, specifically (R)-4-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-1-(4-fluorobenzyl)piperazin-2-one (CHEMBL1779700), demonstrates potent inhibition of human DPP-4 with an IC₅₀ of 33.8 nM [1]. This potency is directly comparable to an analog bearing a 3-chlorobenzyl group on the same scaffold (CHEMBL1779702), which exhibits an IC₅₀ of 26.7 nM [2]. The comparable nanomolar activity confirms that the 4-fluorobenzyl piperazinone is a viable and effective replacement for other halogenated benzyl groups in this series, while offering potentially distinct metabolic stability advantages associated with fluorine substitution [3].

Type 2 Diabetes DPP-4 Inhibition Enzyme Assay

Purity and Supply Chain Assurance for Reproducible Research

1-(4-Fluorobenzyl)piperazin-2-one is widely available from multiple commercial suppliers at specified purity levels. Standard offerings include ≥95% purity , while select vendors provide higher grade material with purity guaranteed at NLT 98% and manufactured under ISO-certified quality systems . This represents a quantifiable advantage over some less common analogs, where purity specifications may be less rigorously defined or availability more restricted.

Chemical Procurement Quality Control Research Reproducibility

Optimal Procurement and Research Applications for 1-(4-Fluorobenzyl)piperazin-2-one


Medicinal Chemistry: Lead Optimization of DPP-4 Inhibitors

As evidenced by the 33.8 nM IC₅₀ of the derivative CHEMBL1779700 [1], 1-(4-fluorobenzyl)piperazin-2-one is a validated intermediate for the synthesis of potent DPP-4 inhibitors. Procurement of this specific building block enables medicinal chemists to explore structure-activity relationships (SAR) around the benzyl position with a fluorine atom, which can enhance metabolic stability compared to non-fluorinated or chloro analogs [2]. This makes it a strategic choice for diabetes and metabolic disease programs.

Chemical Biology: Tool Compound Synthesis with Tunable Lipophilicity

The balanced lipophilicity (XLogP3-AA = 1.0) of 1-(4-fluorobenzyl)piperazin-2-one [3] makes it an attractive core for developing chemical probes where controlling logP is critical for cell permeability and avoiding non-specific binding [4]. It offers a middle ground between the more polar benzyl (logP 0.6) and more lipophilic chlorobenzyl (logP ~1.5) analogs, providing researchers with a precise tool for fine-tuning the physicochemical properties of their probe molecules.

Pharmaceutical Development: Synthesis of cYY Mimics for Antibacterial Research

The piperazin-2-one core, substituted with various aromatic groups, has been explored as a mimic of dicyclotyrosine (cYY) for inhibiting Mycobacterium tuberculosis CYP121A1 [5]. While the specific 4-fluorobenzyl derivative was not the primary focus, the broader class-level evidence supports the use of this scaffold in antibacterial drug discovery. Procuring the 4-fluorobenzyl variant allows exploration of the SAR of this privileged scaffold in the context of CYP121A1 and other bacterial cytochrome P450 enzymes.

Academic Core Facility & CRO Stockroom Management

For core facilities and contract research organizations (CROs) maintaining a diverse building block inventory, 1-(4-fluorobenzyl)piperazin-2-one represents a high-value addition due to its combination of broad synthetic utility and reliable commercial availability in multiple purity grades . Stocking this compound enables rapid fulfillment of diverse client requests, from hit-to-lead chemistry to late-stage functionalization, with the assurance of a defined and reproducible starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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